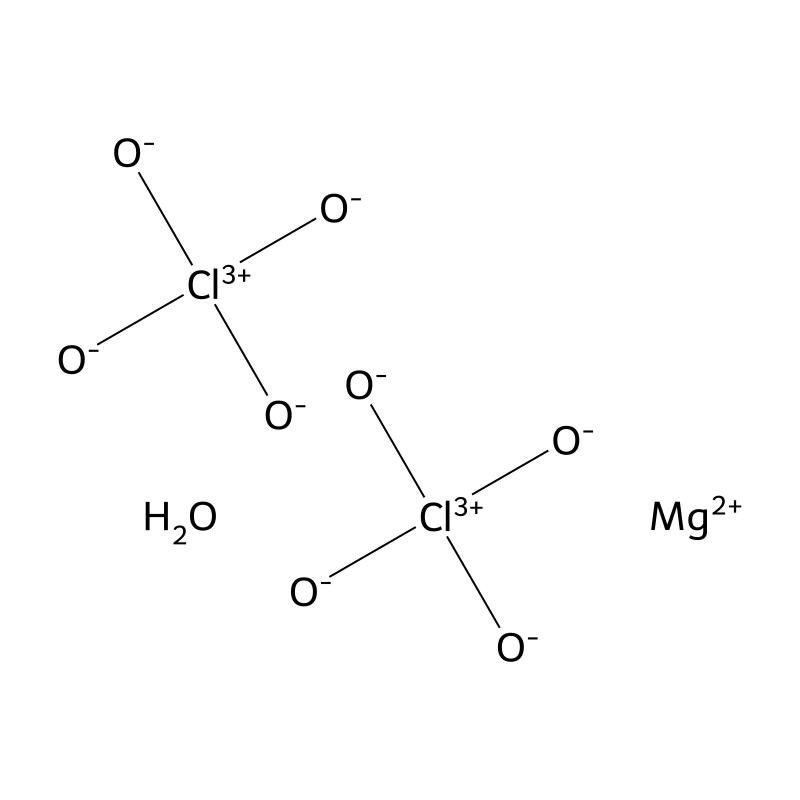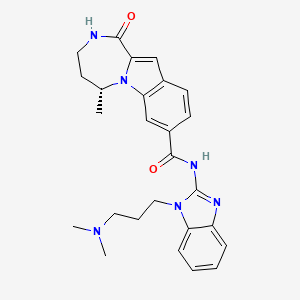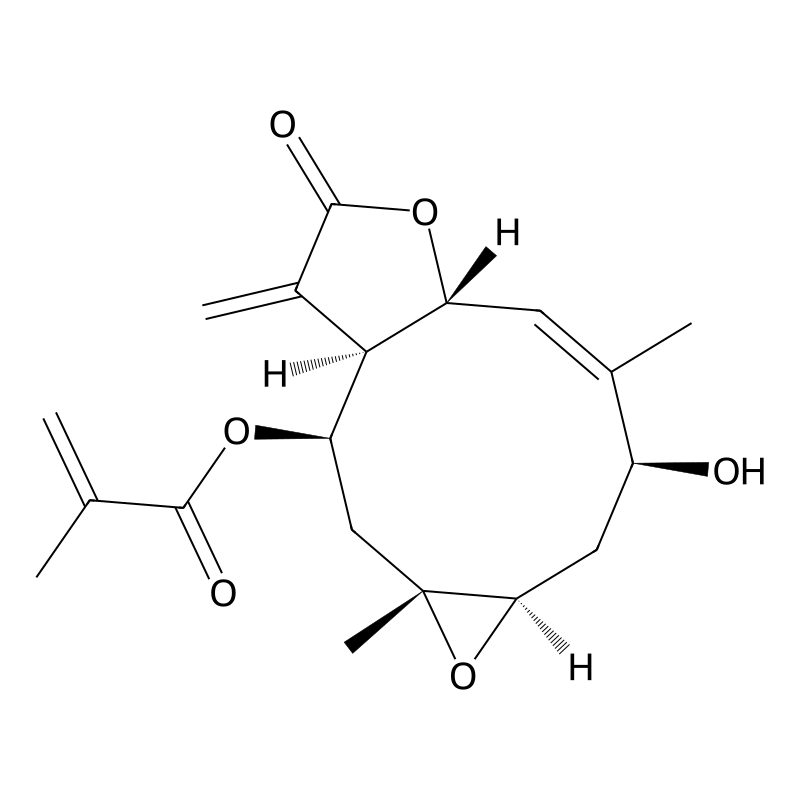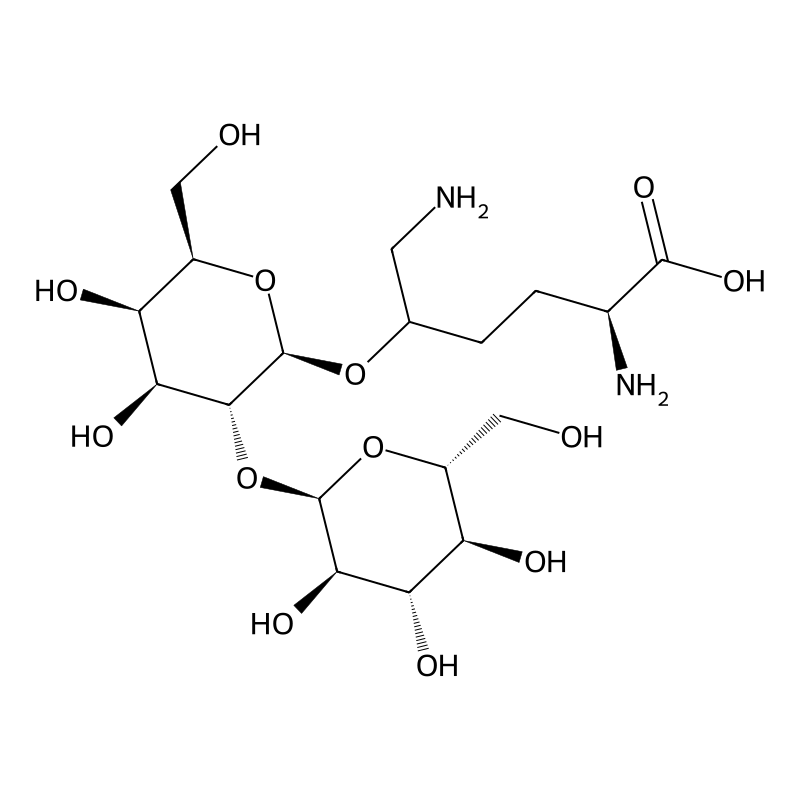Magnesium perchlorate hydrate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Desiccant for Gas Analysis
Due to its exceptional ability to absorb moisture, magnesium perchlorate hydrate is a highly effective desiccant []. Researchers employ it to remove water vapor from gas samples before analysis. This dehydration step is crucial for accurate analysis techniques like gas chromatography and mass spectrometry, which can be negatively impacted by the presence of water [].
Studying Martian Ice Properties
The presence of magnesium perchlorate hydrates has been detected on Mars, particularly in the polar ice caps. Research investigates the influence of these salts on the rheology (flow behavior) of Martian ice. Studies have shown that magnesium perchlorate hydrate weakens ice, potentially impacting the flow dynamics of glaciers and ice sheets on Mars. This research contributes to a better understanding of Martian glacial history and potential water reservoirs.
Other Potential Applications
Research is ongoing to explore further applications of magnesium perchlorate hydrate in scientific contexts. Some potential areas include:
- Drying solvents: Due to its strong desiccant properties, magnesium perchlorate hydrate might be useful for drying certain solvents in specialized research applications.
- Electrochemical applications: The unique properties of magnesium perchlorate hydrate are being investigated for potential use in electrolytes for batteries or other electrochemical devices.
Magnesium perchlorate hydrate is a chemical compound with the formula , where represents the number of water molecules associated with each formula unit. It is a white, hygroscopic solid that is primarily used as a powerful oxidizing agent and desiccant, particularly in gas analysis applications. The compound is known for its high solubility in water, with a solubility of approximately 500 g/L at 25 °C, and it has a molar mass of about 223.2 g/mol .
Magnesium perchlorate hydrate functions primarily as a desiccant. It absorbs moisture through a combination of physical adsorption and chemisorption. Water molecules are attracted to the polar magnesium and oxygen atoms in the compound, forming hydrogen bonds. Additionally, some water molecules may react with the perchlorate anions to form perchloric acid, further enhancing the drying effect.
Magnesium perchlorate hydrate is a moderate irritant to the skin, eyes, and respiratory system. It is also an oxidizer and can intensify fire. Here are some safety precautions to consider:
- Avoid contact with skin and eyes. Wear gloves, safety glasses, and protective clothing when handling the compound.
- Do not inhale dust. Use a fume hood when working with magnesium perchlorate hydrate powder.
- Keep away from flammable materials and heat sources. The oxidizing nature of the compound can increase fire risk.
- Wash hands thoroughly after handling.
This reaction typically occurs at temperatures around 250 °C, releasing oxygen gas and magnesium chloride . Additionally, magnesium perchlorate can react with other compounds to form different salts or complexes, often utilized in laboratory settings for analytical purposes.
Magnesium perchlorate hydrate can be synthesized through the reaction of magnesium hydroxide with perchloric acid:
This method allows for the formation of the hydrate under controlled conditions, ensuring the desired stoichiometry and purity . Additionally, it can be produced by evaporating solutions of magnesium salts in perchloric acid under specific conditions.
Studies on the interactions of magnesium perchlorate primarily focus on its reactivity with other chemical species rather than biological interactions. Its role as an oxidizer means it can participate in redox reactions with a variety of organic and inorganic compounds. Additionally, research has indicated that perchlorates can influence environmental factors, such as those found on Mars, where they may affect the stability of water .
Magnesium perchlorate hydrate shares similarities with other perchlorates and magnesium salts. Below is a comparison highlighting its uniqueness:
| Compound | Chemical Formula | Properties | Unique Features |
|---|---|---|---|
| Magnesium perchlorate hydrate | Strong oxidizer, hygroscopic | High solubility and use as desiccant | |
| Sodium perchlorate | Strong oxidizer | More soluble than magnesium perchlorate | |
| Calcium perchlorate | Oxidizing agent | Less hygroscopic than magnesium perchlorate | |
| Potassium perchlorate | Strong oxidizer | Commonly used in pyrotechnics | |
| Magnesium sulfate | Used as drying agent but less effective | Does not have strong oxidizing properties |
Magnesium perchlorate hydrate stands out due to its dual functionality as both an effective desiccant and a powerful oxidizer, making it particularly valuable in laboratory settings .
GHS Hazard Statements
H272 (100%): May intensify fire;
oxidizer [Danger Oxidizing liquids;
Oxidizing solids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Oxidizer;Irritant








